(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
The compound (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a methanone core bridging two heterocyclic systems: a 5-methylisoxazole ring and a pyrrolidine scaffold substituted with a 4-phenyl-1,2,3-triazole moiety. This architecture combines nitrogen-rich heterocycles known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties. The isoxazole and triazole groups enhance metabolic stability and binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-9-15(19-24-12)17(23)21-8-7-14(10-21)22-11-16(18-20-22)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULVZNVNFHAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.4 g/mol. The structure features a 5-methylisoxazole moiety linked to a pyrrolidine ring that is further substituted with a phenyltriazole group.
Research indicates that compounds containing isoxazole and triazole functionalities exhibit diverse biological activities. The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes, potentially inhibiting their activity. For example, triazoles have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.
- Antimicrobial Activity : Isoxazole derivatives have demonstrated significant antibacterial and antifungal properties. The presence of the isoxazole ring may enhance the compound's ability to disrupt microbial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The dual action of the isoxazole and triazole rings may contribute to its ability to induce apoptosis in tumor cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of the compound on human cervical cancer cells (HeLa). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was determined to be approximately 10 µM, indicating potent activity compared to control treatments.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 25 µg/mL. These findings suggest potential applications in treating bacterial infections.
Scientific Research Applications
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | IC50 values ranging from 5 to 15 µM against various cancer cell lines | |
| Enzyme Inhibition | Inhibitory effects on cytochrome P450 enzymes |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of the compound on human cervical cancer cells (HeLa). Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was approximately 10 µM, indicating potent activity compared to control treatments.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 25 µg/mL. These findings suggest potential applications in treating bacterial infections.
Pharmacological Properties
The pharmacological properties of this compound are promising for further research and development:
- Antimicrobial Potential : Given its effectiveness against various bacterial strains, this compound could be explored as a new antimicrobial agent.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further investigation in cancer treatment protocols.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Isoxazole vs.
- Triazole Positioning : The 1,2,3-triazole in the target compound contrasts with 1,2,4-triazole in derivatives, influencing ring planarity and interaction with biological targets .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 10a) may enhance electrophilicity, while hydrophobic groups (chlorophenyl in ) improve membrane permeability .
Target Compound vs. Analogs:
- Shared Techniques : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is frequently employed to attach triazole moieties to pyrrolidine or pyridine cores, as seen in and .
- Solvent Systems: 1,4-Dioxane () and ethanol () are common solvents for cyclization and coupling reactions. The target compound likely requires similar conditions.
- Catalysts : Triethylamine () and calcium hydroxide () are used to deprotonate intermediates or absorb byproducts (e.g., HCl in benzoylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
